molecular formula C8H5Cl2F4NO2 B7055349 2,2,3,3-tetrafluoropropyl 4,5-dichloro-1H-pyrrole-2-carboxylate

2,2,3,3-tetrafluoropropyl 4,5-dichloro-1H-pyrrole-2-carboxylate

Cat. No.: B7055349
M. Wt: 294.03 g/mol
InChI Key: YYIPUSOSENMVQT-UHFFFAOYSA-N
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Description

2,2,3,3-tetrafluoropropyl 4,5-dichloro-1H-pyrrole-2-carboxylate is a synthetic organic compound characterized by the presence of fluorine and chlorine atoms attached to a pyrrole ring

Properties

IUPAC Name

2,2,3,3-tetrafluoropropyl 4,5-dichloro-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2F4NO2/c9-3-1-4(15-5(3)10)6(16)17-2-8(13,14)7(11)12/h1,7,15H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIPUSOSENMVQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=C1Cl)Cl)C(=O)OCC(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-tetrafluoropropyl 4,5-dichloro-1H-pyrrole-2-carboxylate typically involves the reaction of 4,5-dichloro-1H-pyrrole-2-carboxylic acid with 2,2,3,3-tetrafluoropropanol in the presence of a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent and high-quality production of this compound.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-tetrafluoropropyl 4,5-dichloro-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms on the pyrrole ring can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove halogen atoms or to convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted pyrrole derivative, while oxidation can produce a pyrrole carboxylic acid or ketone.

Scientific Research Applications

2,2,3,3-tetrafluoropropyl 4,5-dichloro-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways involving halogenated compounds.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2,2,3,3-tetrafluoropropyl 4,5-dichloro-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and chlorine atoms can enhance the compound’s binding affinity and specificity for these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3-tetrafluoropropyl 4-chloro-1H-pyrrole-2-carboxylate
  • 2,2,3,3-tetrafluoropropyl 5-chloro-1H-pyrrole-2-carboxylate
  • 2,2,3,3-tetrafluoropropyl 4,5-dibromo-1H-pyrrole-2-carboxylate

Uniqueness

2,2,3,3-tetrafluoropropyl 4,5-dichloro-1H-pyrrole-2-carboxylate is unique due to the specific arrangement of fluorine and chlorine atoms on the pyrrole ring. This configuration can result in distinct chemical reactivity and biological activity compared to similar compounds. The presence of both fluorine and chlorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable tool in various research applications.

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